molecular formula C19H24O10S B026578 3-O-Acetyl-6-O-benzoyl-5-O-methylsulfonyl-1,2-O-isopropylidene-a-D-glucofuranose CAS No. 102029-58-3

3-O-Acetyl-6-O-benzoyl-5-O-methylsulfonyl-1,2-O-isopropylidene-a-D-glucofuranose

Cat. No. B026578
M. Wt: 444.5 g/mol
InChI Key: ASSGEEKBKJCWQS-XLKGFZLASA-N
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Description

"3-O-Acetyl-6-O-benzoyl-5-O-methylsulfonyl-1,2-O-isopropylidene-a-D-glucofuranose" is a complex carbohydrate derivative. Its synthesis and properties are of interest in the field of carbohydrate chemistry due to the unique structural features and potential applications in various chemical transformations.

Synthesis Analysis

  • The synthesis of related carbohydrate derivatives often involves nucleophilic displacement reactions and solvolysis processes. For example, Brimacombe and Ching (1968) studied the solvolysis of certain glucofuranose derivatives, which could be relevant to the synthesis of similar compounds (Brimacombe & Ching, 1968).

Molecular Structure Analysis

  • X-ray diffraction methods have been utilized to investigate the crystal structure of similar compounds. Krajewski et al. (1984) analyzed a compound with a similar structure, providing insights into the orthorhombic system, cell constants, and the conformation of various rings in the structure (Krajewski et al., 1984).

Chemical Reactions and Properties

  • Research by Ziegler et al. (1993) on methyl 2,3-di-O-acyl-D-glycopyranosides demonstrated the formation of various derivatives under specific conditions, highlighting the reactivity of similar molecular structures (Ziegler et al., 1993).

Physical Properties Analysis

  • The physical properties, including solubility, melting point, and crystalline structure, of such compounds can be inferred from studies on related carbohydrate derivatives. For instance, studies on derivatives like 3,6-anhydrofuranoses provide insights into the physical characteristics of similar molecular structures.

Chemical Properties Analysis

  • The chemical properties, such as reactivity with different chemical reagents and stability under various conditions, are key aspects. Research on carbohydrate derivatives like those conducted by Coxon (1970) on diastereoisomers can shed light on the chemical behavior of similar compounds (Coxon, 1970).

Scientific Research Applications

Synthesis of Glycosides and Nucleosides

The molecule has been extensively used as a precursor or intermediate in the synthesis of glycosides and nucleosides. For instance, a study by Tsoukala et al. (2008) describes a concise synthesis of 3-fluoro-5-thio-xylo- and glucopyranoses, leading to their corresponding pyranonucleoside derivatives, highlighting its utility in creating nucleoside analogues that may have potential antiviral or antitumor properties (Tsoukala et al., 2008). Similarly, the work by Popsavin et al. (2018) on S-O acetyl rearrangement in 6-thio-D-glucose derivatives further exemplifies the chemical versatility of such compounds, showcasing their role in synthetic organic chemistry (Popsavin et al., 2018).

Biological Applications

Beyond synthetic applications, derivatives of this molecule have been evaluated for biological activities. Manta et al. (2007) synthesized fluoro-ketopyranosyl nucleosides and assessed their antiviral and cytotoxic activities, indicating the potential of such derivatives in medicinal chemistry and drug development (Manta et al., 2007).

Future Directions

The future directions for this compound could involve further exploration of its potential applications as an antiviral and antifungal agent . Additionally, it could be utilized as a chemical intermediate in the synthesis of pharmaceutical drugs targeting specific diseases, due to its unique structural properties .

properties

IUPAC Name

[(2R)-2-[(3aR,5S,6S,6aR)-6-acetyloxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]-2-methylsulfonyloxyethyl] benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24O10S/c1-11(20)25-15-14(26-18-16(15)27-19(2,3)28-18)13(29-30(4,22)23)10-24-17(21)12-8-6-5-7-9-12/h5-9,13-16,18H,10H2,1-4H3/t13-,14-,15+,16-,18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASSGEEKBKJCWQS-XLKGFZLASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1C2C(OC1C(COC(=O)C3=CC=CC=C3)OS(=O)(=O)C)OC(O2)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@@H]1[C@@H]2[C@H](O[C@@H]1[C@@H](COC(=O)C3=CC=CC=C3)OS(=O)(=O)C)OC(O2)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24O10S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90555539
Record name [(2R)-2-[(3aR,5S,6S,6aR)-6-acetyloxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]-2-methylsulfonyloxyethyl] benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90555539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

444.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(2R)-2-[(3aR,5S,6S,6aR)-6-acetyloxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]-2-methylsulfonyloxyethyl] benzoate

CAS RN

102029-58-3
Record name α-D-Glucofuranose, 1,2-O-(1-methylethylidene)-, 3-acetate 6-benzoate 5-methanesulfonate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=102029-58-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [(2R)-2-[(3aR,5S,6S,6aR)-6-acetyloxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]-2-methylsulfonyloxyethyl] benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90555539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-O-Acetyl-6-O-benzoyl-5-O-methylsulfonyl-1,2-O-isopropylidene-a-D-glucofuranose
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3-O-Acetyl-6-O-benzoyl-5-O-methylsulfonyl-1,2-O-isopropylidene-a-D-glucofuranose
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3-O-Acetyl-6-O-benzoyl-5-O-methylsulfonyl-1,2-O-isopropylidene-a-D-glucofuranose
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3-O-Acetyl-6-O-benzoyl-5-O-methylsulfonyl-1,2-O-isopropylidene-a-D-glucofuranose
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3-O-Acetyl-6-O-benzoyl-5-O-methylsulfonyl-1,2-O-isopropylidene-a-D-glucofuranose
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3-O-Acetyl-6-O-benzoyl-5-O-methylsulfonyl-1,2-O-isopropylidene-a-D-glucofuranose

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